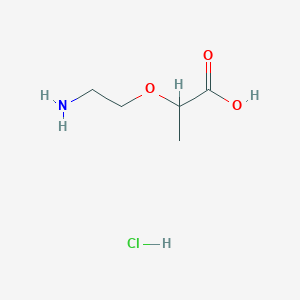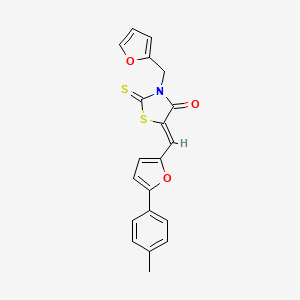
(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H15NO3S2 and its molecular weight is 381.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research into thiazolidinone derivatives, which share structural similarities with the specified compound, has demonstrated significant promise in anticancer applications. The synthesis of various thiazolidinone compounds, incorporating furan moieties, has been explored for their anticancer potential. These compounds exhibit moderate to strong antiproliferative activity in human leukemia cell lines, with certain derivatives showing potent anticancer activity due to the presence of electron-donating groups on the thiazolidinone moiety (Chandrappa et al., 2009). Furthermore, novel thioxothiazolidin-4-one derivatives have been studied for their in vivo anticancer effects, demonstrating significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Structural Analysis and Solid State Studies
The solid-state structure of thiazolidin-4-one compounds has been characterized through X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. These analyses provide insights into the molecular and solid-state structure, highlighting the importance of intermolecular interactions in determining the compound's properties. This detailed structural analysis can inform the design and synthesis of new derivatives with improved biological activities (Rahmani et al., 2017).
Review of Biological Activities
A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones underlines the significance of these compounds in medicinal chemistry. These heterocyclic compounds are associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The review suggests that thiazolidin-4-ones are versatile synthons for developing biologically active molecules, indicating a wide range of potential scientific research applications (Cunico et al., 2008).
Electrochemical Properties
Electrochemical studies on thiazolidin-4-one derivatives have revealed that their redox potential can be influenced by the substitution pattern of the compounds. This research suggests potential applications in developing electrochemical sensors or probes based on thiazolidin-4-one structures. The ability of these compounds to form complexes with heavy metal ions could be utilized in environmental monitoring or remediation efforts (Ungureanu et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c1-13-4-6-14(7-5-13)17-9-8-15(24-17)11-18-19(22)21(20(25)26-18)12-16-3-2-10-23-16/h2-11H,12H2,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOTQULKCFAAT-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)
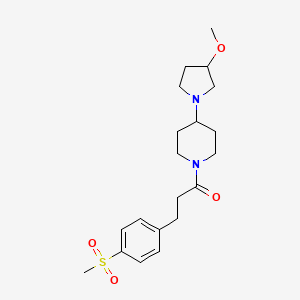
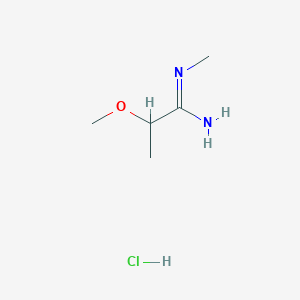
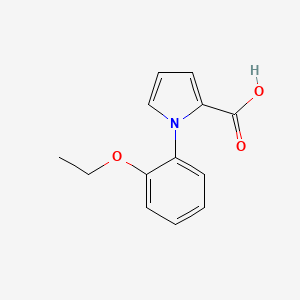
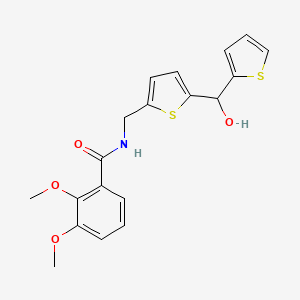
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
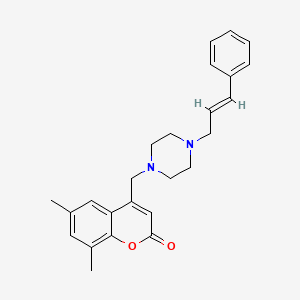
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)
